molecular formula C15H14N4O2 B14270315 (E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide

(E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide

Katalognummer: B14270315
Molekulargewicht: 282.30 g/mol
InChI-Schlüssel: OUIUXJRHOQCQEY-DXMOEDQGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide is an organic compound characterized by its unique structure, which includes a hydroxyl group, a phenyl group, and a pyridinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide typically involves a multi-step process. One common method includes the reaction of 3-hydroxy-2-phenyldiazenylbut-2-enamide with pyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of high-throughput screening techniques can also aid in optimizing the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of (E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide: shares similarities with other diazenyl compounds, such as (E)-3-hydroxy-2-phenyldiazenylbut-2-enamide and (E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-2-ylbut-2-enamide.

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C15H14N4O2

Molekulargewicht

282.30 g/mol

IUPAC-Name

(E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide

InChI

InChI=1S/C15H14N4O2/c1-11(20)14(19-18-12-6-3-2-4-7-12)15(21)17-13-8-5-9-16-10-13/h2-10,20H,1H3,(H,17,21)/b14-11+,19-18?

InChI-Schlüssel

OUIUXJRHOQCQEY-DXMOEDQGSA-N

Isomerische SMILES

C/C(=C(/C(=O)NC1=CN=CC=C1)\N=NC2=CC=CC=C2)/O

Kanonische SMILES

CC(=C(C(=O)NC1=CN=CC=C1)N=NC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.